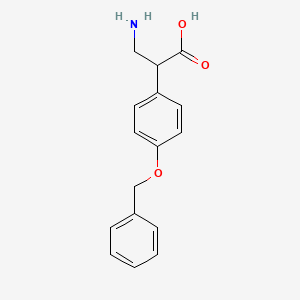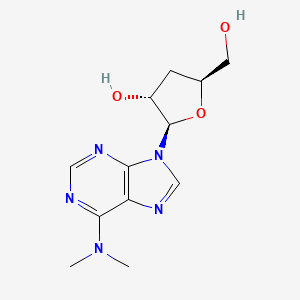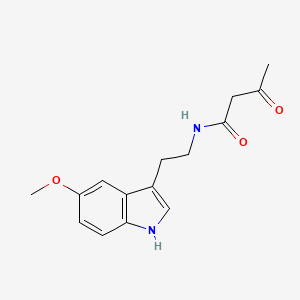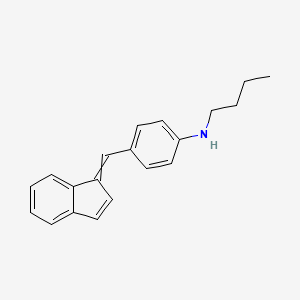
N-butyl-4-(inden-1-ylidenemethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ブチル-4-(インデン-1-イリデンメチル)アニリンは、分子式がC20H21Nである有機化合物です。インデン部分がアニリン誘導体に結合した、独自の構造で知られています。
合成方法
合成経路と反応条件
N-ブチル-4-(インデン-1-イリデンメチル)アニリンの合成は、通常、N-ブチルアニリンとインデン-1-カルバルデヒドを酸性または塩基性条件下で縮合させることで行われます。 反応は通常、エタノールやトルエンなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます .
工業的生産方法
これには、収率と純度を最大限に引き出すために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます .
化学反応解析
反応の種類
N-ブチル-4-(インデン-1-イリデンメチル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体を形成するために酸化することができます。
還元: 還元反応によって、この化合物をより飽和した誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化はキノンを生成する可能性がありますが、還元はより飽和したアニリン誘導体を生成することができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(inden-1-ylidenemethyl)aniline typically involves the condensation of N-butylaniline with indene-1-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
N-butyl-4-(inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated aniline derivatives .
科学的研究の応用
N-ブチル-4-(インデン-1-イリデンメチル)アニリンは、科学研究においていくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 医薬品の中間体としての可能性を探る研究が進められています。
作用機序
N-ブチル-4-(インデン-1-イリデンメチル)アニリンがその効果を発揮するメカニズムは、さまざまな分子標的との相互作用を伴います。これらには、酵素、受容体、その他のタンパク質が含まれる可能性があります。 この化合物の独特な構造により、特定の結合相互作用や化学反応に参加することができ、生物学的経路やプロセスに影響を与えます .
類似化合物の比較
類似化合物
N-ブチル-4-ニトロアニリン: 非線形光学材料での応用で知られています。
N,N-ジブチル-4-(インデン-1-イリデンメチル)アニリン: 同様の構造的特徴を持つが、官能基が異なる誘導体です。
1-Boc-4-アニリノピペリジン-1-カルボン酸: 医薬品の合成における中間体として使用されます.
独自性
N-ブチル-4-(インデン-1-イリデンメチル)アニリンは、インデン部分とアニリン誘導体を組み合わせた独自の構造を持つため、際立っています。 この構造は、特定の化学的および物理的特性を付与し、さまざまな研究および産業用途で価値があります .
類似化合物との比較
Similar Compounds
N-butyl-4-nitroaniline: Known for its applications in nonlinear optical materials.
N,N-dibutyl-4-(inden-1-ylidenemethyl)aniline: A derivative with similar structural features but different functional groups.
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-butyl-4-(inden-1-ylidenemethyl)aniline stands out due to its unique combination of an indene moiety and aniline derivative. This structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C20H21N |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
N-butyl-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3 |
InChIキー |
NHLXLHWBVMHQOM-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


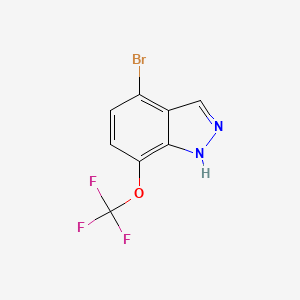
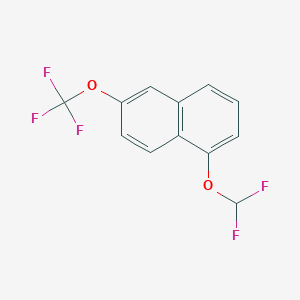


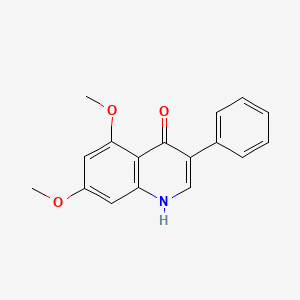

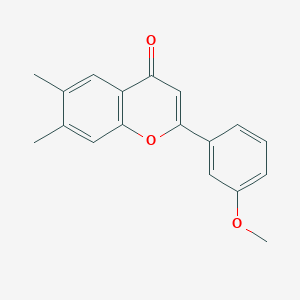
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
